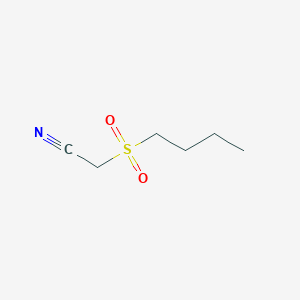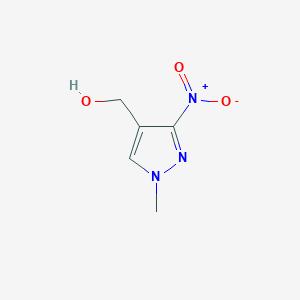
3-溴-4-甲基-1H-吡唑
描述
3-Bromo-4-methyl-1H-pyrazole (3-Br-4-Me-1H-pyrazole) is an organic compound with the molecular formula C3H3BrN2. It is a versatile chemical reagent which has been used in a variety of scientific research applications, including synthesis, biochemistry, and pharmacology. This compound has also been used as a catalyst in the synthesis of several other compounds. It is a colorless solid which is soluble in polar organic solvents.
科学研究应用
各种领域的核心元素
吡唑类化合物,包括“3-溴-4-甲基-1H-吡唑”,在化学工业的各个领域,包括医药和农业,都具有重要的地位,是用途广泛的骨架结构 . 它们是各种小分子中的核心元素,表现出多种多样的农业和医药活性 .
抗菌和抗真菌剂
吡唑类化合物已被发现具有多种生物活性,包括抗菌和抗真菌剂的作用 . 这使得“3-溴-4-甲基-1H-吡唑”成为开发新型抗菌和抗真菌药物的潜在候选者。
抗炎药
吡唑类化合物的另一个重要应用是其作为抗炎药的作用 . 因此,“3-溴-4-甲基-1H-吡唑”可能用于开发抗炎药物。
抗癌药
包括“3-溴-4-甲基-1H-吡唑”在内的吡唑类化合物已被发现具有抗癌活性 . 这表明它们可用于开发新型抗癌药物。
抗糖尿病药
吡唑类化合物也起着抗糖尿病药的作用 . 这意味着“3-溴-4-甲基-1H-吡唑”可能用于开发抗糖尿病药物。
1,4’-联吡唑的合成
“3-溴-4-甲基-1H-吡唑”可用作合成1,4’-联吡唑的起始原料 . 这表明它在开发新型化合物方面的潜在用途。
作用机制
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .
Mode of Action
It’s known that pyrazole derivatives can inhibit oxidative phosphorylation and atp exchange reactions . This suggests that 3-Bromo-4-methyl-1H-pyrazole may interact with its targets, leading to changes in cellular energy metabolism.
Biochemical Pathways
Given its potential inhibitory effects on oxidative phosphorylation, it may impact pathways related to energy production and utilization within the cell .
Pharmacokinetics
Its solubility in methanol suggests that it may have reasonable bioavailability
Result of Action
Based on its potential inhibitory effects on oxidative phosphorylation, it may lead to changes in cellular energy levels and potentially impact various cellular processes .
安全和危害
3-Bromo-4-methyl-1H-pyrazole is associated with several hazard statements, including H302, H315, H319, and H335. Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
生化分析
Biochemical Properties
3-Bromo-4-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor of liver alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . The interaction between 3-Bromo-4-methyl-1H-pyrazole and liver alcohol dehydrogenase involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.
Cellular Effects
The effects of 3-Bromo-4-methyl-1H-pyrazole on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromo-4-methyl-1H-pyrazole has been reported to affect the activity of acetylcholinesterase, an enzyme crucial for nerve signal transmission . By inhibiting acetylcholinesterase, 3-Bromo-4-methyl-1H-pyrazole can alter nerve impulses, leading to changes in cellular communication and function.
Molecular Mechanism
At the molecular level, 3-Bromo-4-methyl-1H-pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with liver alcohol dehydrogenase involves binding to the enzyme’s active site, resulting in inhibition of its catalytic activity . Additionally, 3-Bromo-4-methyl-1H-pyrazole can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-methyl-1H-pyrazole can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Bromo-4-methyl-1H-pyrazole is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 3-Bromo-4-methyl-1H-pyrazole in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 3-Bromo-4-methyl-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, 3-Bromo-4-methyl-1H-pyrazole can cause toxic or adverse effects . For example, high doses of the compound have been associated with liver toxicity and other adverse reactions in animal studies.
Metabolic Pathways
3-Bromo-4-methyl-1H-pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may involve oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s bioavailability and overall effects on the organism.
Transport and Distribution
Within cells and tissues, 3-Bromo-4-methyl-1H-pyrazole is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within different tissues can impact its activity and effectiveness. For instance, 3-Bromo-4-methyl-1H-pyrazole may accumulate in the liver, where it exerts its inhibitory effects on liver alcohol dehydrogenase.
Subcellular Localization
The subcellular localization of 3-Bromo-4-methyl-1H-pyrazole can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 3-Bromo-4-methyl-1H-pyrazole may localize to the cytoplasm or nucleus, where it interacts with enzymes, transcription factors, or other regulatory proteins to exert its biochemical effects.
属性
IUPAC Name |
5-bromo-4-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c1-3-2-6-7-4(3)5/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKFLRLLYKEJJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616930 | |
| Record name | 5-Bromo-4-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5932-20-7 | |
| Record name | 3-Bromo-4-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5932-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













acetic acid](/img/structure/B1287605.png)


